N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
CAS No.: 352013-11-7
Cat. No.: VC21442608
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352013-11-7 |
|---|---|
| Molecular Formula | C14H12ClN3O2 |
| Molecular Weight | 289.71g/mol |
| IUPAC Name | N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
| Standard InChI Key | WEEZUXMDNYBNIW-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the oxamide class. Oxamides are known for their diverse biological activities and applications in pharmaceuticals. This specific compound combines a 4-chlorophenyl group with a pyridin-2-ylmethyl group, which may confer unique properties and potential biological activities.
Synthesis of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
The synthesis of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves multi-step organic reactions. These reactions often start with the preparation of the necessary precursors, such as 4-chlorobenzoyl chloride and pyridin-2-ylmethylamine, followed by condensation reactions to form the oxamide linkage.
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Preparation of 4-chlorobenzoyl chloride | 4-chlorobenzoic acid, thionyl chloride | Heating under reflux |
| 2 | Preparation of pyridin-2-ylmethylamine | Pyridine-2-carbaldehyde, ammonia | Reductive amination |
| 3 | Condensation to form oxamide | 4-chlorobenzoyl chloride, pyridin-2-ylmethylamine | Base catalysis, solvent like DMF or DMSO |
Spectroscopic Characterization
The structure of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide can be confirmed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: H NMR and C NMR can provide detailed information about the molecular structure, including the presence of aromatic protons and carbons.
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Infrared (IR) Spectroscopy: IR can help identify functional groups, such as the carbonyl groups of the oxamide linkage.
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Mass Spectrometry (MS): MS can confirm the molecular weight and fragmentation pattern of the compound.
Biological Activities and Potential Applications
While specific biological activities of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide have not been extensively reported, compounds with similar structures have shown potential in various therapeutic areas. For instance, oxamides have been explored for their antimicrobial, anticancer, and anticonvulsant properties . The presence of a pyridine ring and a chlorophenyl group may confer unique interactions with biological targets, making it a candidate for further pharmacological studies.
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